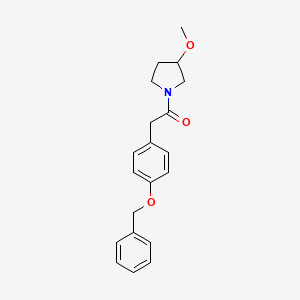
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the Ethanone Intermediate: The 4-(benzyloxy)benzaldehyde is then subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol, which is subsequently oxidized to yield 2-(4-(benzyloxy)phenyl)ethanone.
Formation of the Final Product: The final step involves the reaction of 2-(4-(benzyloxy)phenyl)ethanone with 3-methoxypyrrolidine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyloxy and methoxypyrrolidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and methoxypyrrolidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone
- 2-(4-(Benzyloxy)phenyl)-1-(3-aminopyrrolidin-1-yl)ethanone
- 2-(4-(Benzyloxy)phenyl)-1-(3-chloropyrrolidin-1-yl)ethanone
Uniqueness
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone is unique due to the presence of the methoxypyrrolidine group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-(3-methoxypyrrolidin-1-yl)-2-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-12-21(14-19)20(22)13-16-7-9-18(10-8-16)24-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Clave InChI |
UFSLUAUKSJGLCY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(C1)C(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


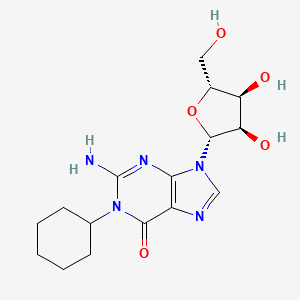
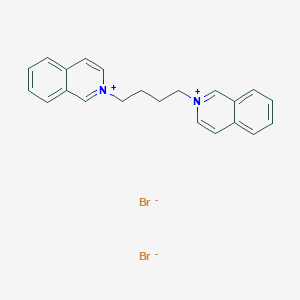

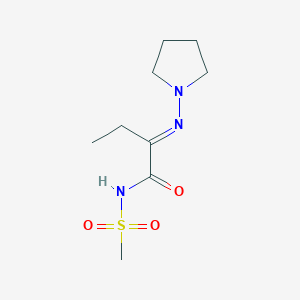
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
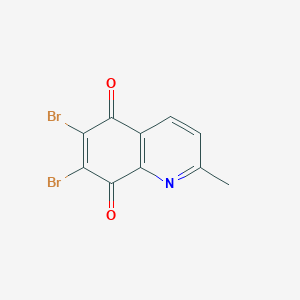
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
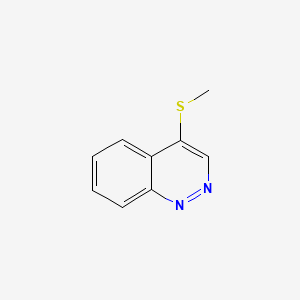
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
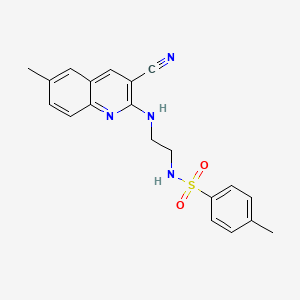
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
